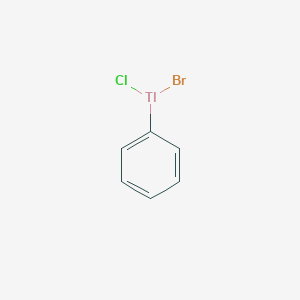
Bromo(chloro)phenylthallane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo(chloro)phenylthallane is an organothallium compound characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring. This compound belongs to the broader class of haloalkanes, which are known for their diverse reactivity and applications in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(chloro)phenylthallane typically involves the halogenation of phenylthallium compounds. One common method is the reaction of phenylthallium with bromine and chlorine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Bromo(chloro)phenylthallane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound to its corresponding phenylthallium derivatives.
Substitution: The halogen atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenylthallium oxides, while substitution reactions can produce a variety of substituted phenylthallium compounds.
Scientific Research Applications
Bromo(chloro)phenylthallane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Bromo(chloro)phenylthallane involves its interaction with molecular targets through its halogen atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction.
Comparison with Similar Compounds
Similar Compounds
Chlorophenylthallane: Similar to Bromo(chloro)phenylthallane but contains only chlorine atoms.
Bromophenylthallane: Contains only bromine atoms.
Iodophenylthallane: Contains iodine atoms instead of bromine or chlorine.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties compared to its mono-halogenated counterparts. This dual-halogenation allows for a broader range of chemical transformations and applications.
Properties
CAS No. |
61366-91-4 |
|---|---|
Molecular Formula |
C6H5BrClTl |
Molecular Weight |
396.84 g/mol |
IUPAC Name |
bromo-chloro-phenylthallane |
InChI |
InChI=1S/C6H5.BrH.ClH.Tl/c1-2-4-6-5-3-1;;;/h1-5H;2*1H;/q;;;+2/p-2 |
InChI Key |
VMRBEKVGJDWSJR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[Tl](Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















